silyl}oxy)hex-5-en-2-one CAS No. 676164-90-2](/img/structure/B12538865.png)
4-({[(But-3-en-1-yl)oxy](dimethyl)silyl}oxy)hex-5-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is an organic compound that features a unique combination of functional groups, including an enone, an ether, and a silyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Enone: The initial step involves the formation of the hex-5-en-2-one moiety. This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the enone with but-3-en-1-ol in the presence of an acid catalyst.
Silyl Ether Formation: The final step involves the protection of the hydroxyl group as a silyl ether. This can be achieved by reacting the intermediate with dimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form a diketone.
Reduction: The enone can be reduced to form a saturated ketone.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include trimethylsilyl chloride and other silylating agents.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various silyl ethers or other protected derivatives.
Wissenschaftliche Forschungsanwendungen
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and other biochemical processes.
Wirkmechanismus
The mechanism of action of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can participate in Michael addition reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a trimethylsilyl group instead of a dimethylsilyl group.
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one: Similar structure but with a tert-butyldimethylsilyl group.
Uniqueness
The uniqueness of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one lies in its combination of functional groups, which allows for versatile reactivity and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
676164-90-2 |
|---|---|
Molekularformel |
C12H22O3Si |
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
4-[but-3-enoxy(dimethyl)silyl]oxyhex-5-en-2-one |
InChI |
InChI=1S/C12H22O3Si/c1-6-8-9-14-16(4,5)15-12(7-2)10-11(3)13/h6-7,12H,1-2,8-10H2,3-5H3 |
InChI-Schlüssel |
CYQVWVQYMLXZDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C=C)O[Si](C)(C)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


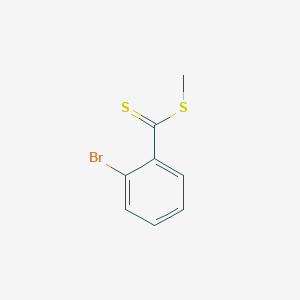
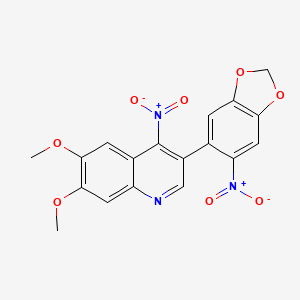
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
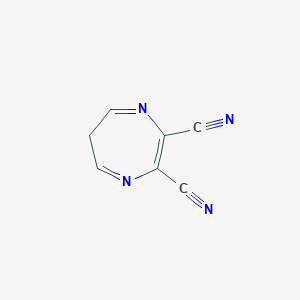

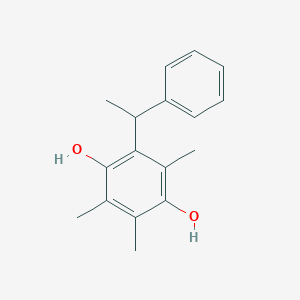
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]pyridine-2-carboxamide](/img/structure/B12538823.png)
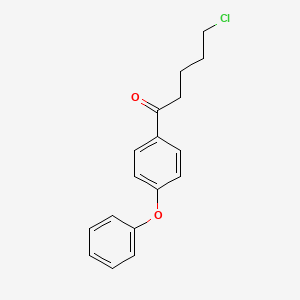
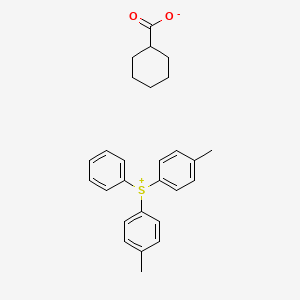
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

